molecular formula C17H24ClFN2O4S B11345204 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide

Cat. No.: B11345204
M. Wt: 406.9 g/mol
InChI Key: XWCPMEJJFOEKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a methanesulfonyl group, and a fluorinated aromatic ring. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 2-chloro-6-fluorophenylmethanesulfonyl chloride. This intermediate is then reacted with N-(3-methoxypropyl)piperidine-4-carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide
  • 2-Chloro-6-fluoroanisole
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its distinct structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H24ClFN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H24ClFN2O4S/c1-25-11-3-8-20-17(22)13-6-9-21(10-7-13)26(23,24)12-14-15(18)4-2-5-16(14)19/h2,4-5,13H,3,6-12H2,1H3,(H,20,22)

InChI Key

XWCPMEJJFOEKGF-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.